molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B582029
Key on ui cas rn: 887625-09-4
M. Wt: 168.584
InChI Key: VEHNVCGISXDBIG-UHFFFAOYSA-N
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Patent
US07820665B2

Procedure details

To a solution of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2,2,2-trifluoroacetamide (80 mg, 0.30 mmol) in a THF:methanol:water (1 mL each) mixture was added anhydrous potassium carbonate (400 mg, 3 mmol). The reaction mixture was refluxed for 8 hrs. After cooling to rt, the reaction mixture diluted with ethyl acetate and water. The phases were separated and the organic layer was washed with brine (2×5 mL), dried over sodium sulfate and concentrated to afford the title compound (45 mg, 90%). 1H NMR (DMSO-d6, 300 MHz): δ 5.65 (s, 2H), 7.02 (d, 1H), 7.7 (d, 1H).
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH:11]C(=O)C(F)(F)F)[N:10]=2)[N:7]=1.C1COCC1.CO.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([NH2:11])[N:10]=2)[N:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)NC(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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